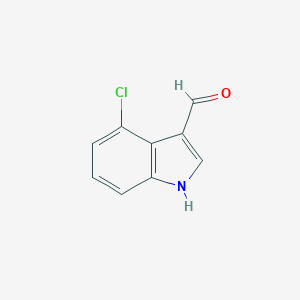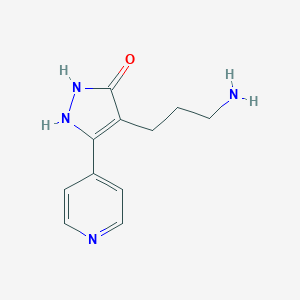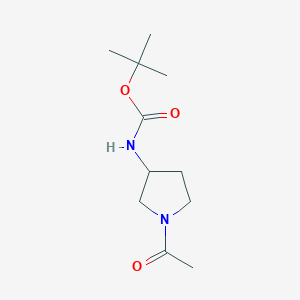
2-Formyl-4-(4-trifluoromethylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Formyl-4-(4-trifluoromethylphenyl)phenol” is a chemical compound with the molecular formula C14H9F3O2 . It is used for research and development purposes.
Synthesis Analysis
The synthesis of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” and its derivatives has been studied . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group. In DMSO solution, it tautomerizes with the formation of a cyclic isomer .Molecular Structure Analysis
The molecular structure of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” is unique. In its crystalline state, it displays a significant twist of the boronic group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” are not well-documented in the available literature. More research is needed to fully understand its properties .Wissenschaftliche Forschungsanwendungen
Electrochemistry in Ionic Liquids
Research demonstrates the electrochemical behavior of phenol derivatives in ionic liquids, where oxidation processes are observed. This study lays the groundwork for understanding the electrochemical properties of phenol derivatives, including "2-Formyl-4-(4-trifluoromethylphenyl)phenol", potentially leading to applications in energy storage and conversion technologies (Villagrán et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
The application of phenol derivatives, similar to "2-Formyl-4-(4-trifluoromethylphenyl)phenol", as ancillary ligands in iridium(III) complexes for OLEDs, has been explored. These materials show promising efficiencies and low efficiency roll-off, indicating their potential for high-performance OLED devices (Jin et al., 2014).
Fluorinated Polyimides
Research into fluorinated polyimides using multifluoromethyl-substituted aromatic diamines has revealed materials with outstanding optical transparency, thermal stability, and mechanical properties. These characteristics make them suitable for advanced applications in electronics and optoelectronics (Tao et al., 2009).
Chemosensors for Metal Detection
The synthesis of chemosensors based on phenol derivatives for sensitive detection of metal ions, such as zinc(II), showcases the utility of these compounds in environmental monitoring and bioimaging. This research area highlights the potential of "2-Formyl-4-(4-trifluoromethylphenyl)phenol" derivatives in developing sensitive and selective sensors for various applications (Dey et al., 2016).
Material Synthesis and Characterization
Further studies on the synthesis and characterization of compounds derived from phenols, such as "2-Formyl-4-(4-trifluoromethylphenyl)phenol", contribute to the development of novel materials with potential applications in polymer science, coatings, and other advanced materials (Li et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURLFOIYAYXJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619387 |
Source


|
| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(4-trifluoromethylphenyl)phenol | |
CAS RN |
893737-67-2 |
Source


|
| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)